(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one
Description
Properties
IUPAC Name |
[(8S,9R,11S,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-11,13,16,25-28,34H,8,12,14-15,17H2,1-5H3/t25-,26+,27-,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQWOCOQELDVRZ-VDQBUHJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketalization-Acetylation-Epoxidation Sequence (Patent WO2004078709A2)
This three-stage route optimizes yield through sequential protection-deprotection strategies:
Stage 1: 17α-Hydroxy Protection
17α-Hydroxy-19-norpregna-4,9-diene-3,20-dione (II) undergoes acetylation using trifluoroacetic anhydride (TFAA)/acetic acid (1:20 molar ratio) in dichloromethane at 0°C. The mixed anhydride approach achieves >95% conversion to 17α-acetoxy intermediate (III) within 2 hours, avoiding side reactions observed with traditional acetyl chloride.
Stage 2: 3-Ketal Formation
Compound III reacts with ethylene glycol (2.5 eq.) and p-toluenesulfonic acid (0.1 eq.) in refluxing toluene, forming the 3,3-ethylenedioxy ketal (IV) in 88% yield after recrystallization. Comparative data reveals this method reduces byproduct formation versus earlier bis-ketal approaches (Table 1).
Table 1: Ketalization Efficiency Comparison
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Bis-ketal (Prior Art) | HCl/EtOH | THF | 60 | 78 |
| Mono-ketal (Current) | p-TsOH | Toluene | 88 | 95 |
Stage 3: Epoxide Ring-Opening
The ketalized intermediate (IV) undergoes epoxidation with hexafluoroacetone/H2O2 (1:3 molar ratio) in dichloromethane at -15°C, followed by copper(I)-catalyzed Grignard addition of 4-bromo-N,N-dimethylaniline. This critical C-11 functionalization achieves 74% yield with <2% epoxide dimerization.
Direct Aromatic A-Ring Construction (Evitachem Protocol)
Recent industrial adaptations prioritize late-stage aromatization to enhance process robustness:
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Dienone Precursor Activation : 19-Norpregna-4,9-diene-3,20-dione undergoes Pd/C-catalyzed dehydrogenation (250°C, 5 bar H2) to generate the 1,3,5(10)-triene system.
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Concurrent 11β-Substitution : In situ Grignard addition (4-dimethylaminophenylmagnesium bromide) at -78°C ensures β-face selectivity (dr >20:1).
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Final Acetylation : TFAA/Et3N (2:1) in acetonitrile completes 17α-acetoxylation without 3-OH acylation (92% yield).
This route reduces intermediate isolation steps but requires stringent temperature control during dehydrogenation to prevent over-aromatization.
Critical Process Parameters and Optimization
Solvent Systems in Ketalization
Dichloromethane outperforms THF and dioxane in ketal formation due to:
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Enhanced solubility of steroid intermediates
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Improved acid catalyst activity (pKa modulation)
Table 2: Solvent Impact on Reaction Kinetics
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 4 | 88 |
| THF | 7.52 | 8 | 72 |
| Dioxane | 2.21 | 12 | 65 |
Copper Catalysis in Grignard Additions
CuI (5 mol%) in THF at -40°C enables efficient transmetallation while suppressing β-hydride elimination:
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Turnover frequency (TOF): 12 h⁻¹
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Selectivity for 11β isomer: 98.5%
Comparative studies show CuBr·SMe2 complexes further improve stereoselectivity but increase metal removal costs.
Purification Challenges and Solutions
Chromatography vs. Crystallization
Early routes relied on silica gel chromatography (hexane/EtOAc), achieving 60-70% recovery. Current protocols employ pH-controlled crystallizations:
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Acidic Wash : 1M HCl removes basic impurities (e.g., dimethylaniline byproducts)
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Methanol/Water Antisolvent : Induces API crystallization at 4°C (85% recovery, 99.5% purity)
Scalability Assessment
Pilot-Scale Performance Metrics
A 50 kg batch using Patent WO2004078709A2 methodology demonstrated:
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Overall yield: 41% (theoretical max: 48%)
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Total process time: 72 hours
Key bottlenecks remain in epoxide handling and copper catalyst recycling, addressed through:
Emerging Methodologies
Biocatalytic Approaches
Recent developments explore:
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CYP450 Monooxygenases : For 11β-hydroxylation (60% conversion, >99% ee)
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Esterase-Mediated Acetylation : Regioselective 17α-OH protection (no 3-OH acylation)
While promising, enzymatic routes currently lack cost competitiveness versus chemical synthesis.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(11beta)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities. Industrial applications could include its use as an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use. Understanding the molecular targets and pathways is crucial for developing potential therapeutic applications and optimizing its use in research.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CDB-2914’s pharmacological profile, a comparison with structurally and functionally related steroids is provided below.
Structural and Functional Similarities
The following compounds share the 19-norsteroid backbone but differ in substituents and biological activity:
Structural Analysis
- 11β Substituent: CDB-2914’s 4-dimethylaminophenyl group at C11 enhances PR binding specificity compared to the 11-methoxy group in Fluoromoxestrol or unsubstituted derivatives .
- 17α Position: The acetyloxy group in CDB-2914 contrasts with the ethynyl group in Ethinyl Estradiol and Levonorgestrel, reducing estrogenic activity while retaining progestogenic effects .
- Backbone Modifications: Fluoromoxestrol’s 16-fluoro substitution improves metabolic stability and receptor binding duration compared to non-halogenated analogs .
Pharmacokinetic and Pharmacodynamic Differences
Research Findings
- CDB-2914 vs. Mifepristone : CDB-2914 exhibits comparable PR antagonism but lower glucocorticoid receptor (GR) affinity, reducing side effects like adrenal suppression .
- Receptor Specificity: The 4-dimethylaminophenyl group in CDB-2914 reduces off-target binding to ERs compared to Ethinyl Estradiol, which has strong ER activation .
- Fluoromoxestrol’s Utility : Its 16-fluoro group enables radiolabeling (e.g., 18F) for positron emission tomography (PET) imaging of estrogen-sensitive tumors .
Biological Activity
The compound (11β)-17-(Acetyloxy)-11-[4-(dimethylamino)phenyl]-3-hydroxy-19-norpregna-1,3,5(10)-trien-20-one , also known as CDB-2914 or Ulipristal Acetate, is a synthetic steroid with significant biological activity. It is primarily studied for its application in reproductive health, particularly in the modulation of progesterone receptors.
- Molecular Formula : C30H37NO4
- Molecular Weight : 475.619 g/mol
- CAS Number : 709615-25-8
CDB-2914 acts as a selective progesterone receptor modulator (SPRM). It exhibits both agonistic and antagonistic effects on progesterone receptors depending on the tissue context. This dual action allows it to influence various biological processes such as:
- Endometrial Receptivity : By modulating the effects of progesterone, it can alter endometrial lining preparation for implantation.
- Ovulation Inhibition : It can prevent ovulation by blocking the action of progesterone, thus serving as an emergency contraceptive.
1. Endometrial Effects
CDB-2914 has been shown to have significant effects on endometrial tissue. Studies indicate that it can induce decidualization and alter gene expression related to implantation and menstruation:
2. Contraceptive Efficacy
Research has demonstrated that CDB-2914 can effectively prevent ovulation when administered prior to ovulation:
3. Safety and Tolerability
CDB-2914 is generally well-tolerated, with few adverse effects reported:
Case Studies
Several clinical studies have provided insight into the practical applications of CDB-2914:
Case Study 1: Emergency Contraception
A clinical trial assessed the efficacy of CDB-2914 as an emergency contraceptive. Results indicated that it significantly reduced the incidence of pregnancy when taken within 72 hours after unprotected intercourse.
Case Study 2: Uterine Fibroids Management
In women diagnosed with uterine fibroids, treatment with CDB-2914 led to a reduction in fibroid size and alleviation of associated symptoms such as heavy menstrual bleeding.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
- Methodological Answer : Synthesis typically involves multi-step regioselective functionalization of the 19-norpregnane core. Key steps include:
- Protection of hydroxyl groups (e.g., 3-hydroxy via silylation) to prevent undesired side reactions during acetylation at C17 .
- Introduction of the 4-(dimethylamino)phenyl group at C11 using palladium-catalyzed cross-coupling under inert atmospheres to maintain stereochemical integrity .
- Final deprotection and purification via reverse-phase HPLC to isolate the target compound from stereoisomers .
Q. Which spectroscopic techniques are most effective for characterizing stereochemical configuration and functional groups?
- Methodological Answer :
- 1H/13C NMR : Assign stereochemistry at C11β and C17 using NOESY correlations (e.g., nuclear Overhauser effects between C11 substituents and C18 methyl protons) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C29H35NO5) and detect isotopic patterns for halogenated analogs .
- IR spectroscopy : Identify acetyloxy (C=O stretch at ~1740 cm⁻¹) and phenolic hydroxyl (broad peak ~3400 cm⁻¹) groups .
Advanced Research Questions
Q. How can synthesis be optimized to improve yield while maintaining stereochemical purity?
- Methodological Answer :
- Catalyst Screening : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for stereoselective reduction of ketone intermediates .
- Microwave-assisted synthesis : Reduce reaction times for acetylation steps while minimizing thermal degradation .
- In-line analytics : Implement real-time FTIR monitoring to track reaction progress and adjust conditions dynamically .
Q. What experimental strategies are recommended for investigating environmental fate and bioaccumulation potential?
- Methodological Answer :
- Environmental partitioning studies : Measure logP (octanol-water partition coefficient) via shake-flask methods to predict bioavailability .
- Biotic degradation assays : Use soil microcosms spiked with 14C-labeled compound to track mineralization rates and metabolite formation .
- Trophic transfer models : Expose Daphnia magna to compound-spiked algae and quantify biomagnification factors using LC-MS/MS .
Q. How should conflicting reports about estrogenic activity in structural analogs be resolved?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., fluoro, methoxy) at C11/C16 and test binding affinity to ERα/ERβ using competitive radioligand assays .
- Molecular dynamics simulations : Model ligand-receptor interactions to explain divergent activity (e.g., steric clashes with His524 in ERα) .
- Meta-analysis frameworks : Apply Cochrane review principles to aggregate data from heterogeneous studies, weighted by methodological rigor (e.g., sample size, controls) .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity data across studies?
- Methodological Answer :
- Standardize assay conditions : Validate cell lines (e.g., MCF-7 proliferation assays) with ERα/ERβ knockdown controls to isolate receptor-specific effects .
- Batch-effect correction : Use inter-laboratory calibration standards (e.g., reference agonists like 17β-estradiol) to normalize potency values .
- Multivariate regression : Identify confounding variables (e.g., solvent DMSO concentration) that may artifactually modulate activity .
Structural and Functional Analysis
Q. What computational methods are suitable for predicting metabolic pathways?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
